Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride structure
916602-09-0 structure
Nombre del producto:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
Número CAS:916602-09-0
MF:C9H11ClFNO2
Megavatios:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
    • Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
    • Methyl L-2-(4-fluorophenyl)glycinate HCl
    • DTXSID00725443
    • MFCD12910960
    • (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
    • METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
    • SCHEMBL1432766
    • 916602-09-0
    • CS-0139585
    • A915421
    • Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
    • (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
    • AS-38094
    • methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
    • Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
    • (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
    • Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
    • Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
    • AKOS027321259
    • Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
    • MDL: MFCD12910960
    • Renchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
    • Clave inchi: JLGSKYIBZLQSFR-QRPNPIFTSA-N
    • Sonrisas: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N

Atributos calculados

  • Calidad precisa: 219.0462344g/mol
  • Masa isotópica única: 219.0462344g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3
  • Complejidad: 179
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 52.3Ų

Propiedades experimentales

  • Color / forma: Solid

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Información de Seguridad

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
AstaTech
64180-5/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
5g
$173 2023-09-16
AstaTech
64180-25/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
25g
$477 2023-09-16
AstaTech
64180-1/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
1g
$53 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S53090-1g
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride
916602-09-0 97%
1g
¥909.0 2024-07-19
Advanced ChemBlocks
M22709-1G
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 97%
1G
$155 2023-09-15
1PlusChem
1P00IHAG-1g
Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
916602-09-0 98%
1g
$39.00 2025-03-01
A2B Chem LLC
AI61416-10g
Methyl L-2-(4-fluorophenyl)glycinate HCl
916602-09-0 98%
10g
$282.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210225-250mg
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 97%
250mg
¥274.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210225-10g
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 97%
10g
¥3951.00 2024-04-25
abcr
AB307373-1g
Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); .
916602-09-0 97%
1g
€141.50 2024-04-16

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Methanol ,  Water ;  16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
3.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Referencia
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt; overnight, rt → reflux
Referencia
NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides
Zhou, Fang; et al, Angewandte Chemie, 2019, 58(6), 1754-1758

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
2.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Referencia
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 90 °C
2.1 Solvents: Methanol ,  Water ;  16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referencia
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referencia
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Methanol ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referencia
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Referencia
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
Referencia
((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies
Liu, Sha; et al, European Journal of Medicinal Chemistry, 2018, 145, 649-660

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referencia
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
A915421
Pureza:99%
Cantidad:5g
Precio ($):155.0